ADU-S100 (disodium salt)

Description

Overview of the Cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) Pathway in Immunological Sensing

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting the presence of DNA in the cytoplasm of a cell. frontiersin.orgdrugbank.com Under normal physiological conditions, DNA is confined to the cell's nucleus and mitochondria. frontiersin.orgnih.gov Its presence in the cytosol is a hallmark of cellular stress, damage, or invasion by pathogens such as viruses and some bacteria. frontiersin.orgnih.gov

The cGAS-STING signaling cascade is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a cytosolic DNA sensor. nih.govresearchgate.net Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and becomes activated. researchgate.net The activated cGAS then catalyzes the synthesis of a second messenger molecule called cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) from ATP and GTP. frontiersin.orgresearchgate.net

This newly synthesized cGAMP then binds to the STING protein, which is an adaptor protein anchored to the membrane of the endoplasmic reticulum (ER). researchgate.netfupress.net The binding of cGAMP induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus. researchgate.net In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). researchgate.netinvivogen.com Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). invivogen.com Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs), such as IFN-α and IFN-β. frontiersin.orgresearchgate.net

Beyond the production of type I IFNs, the activation of the STING pathway also leads to the activation of the NF-κB transcription factor, resulting in the production of various pro-inflammatory cytokines and chemokines. frontiersin.org This multifaceted response orchestrated by the cGAS-STING pathway is crucial for mounting an effective innate immune response to clear pathogens and eliminate abnormal cells. rndsystems.comfrontiersin.org Dysregulation of this pathway has been implicated in various diseases, including autoimmune disorders and cancer. drugbank.comnih.gov

Academic Significance of STING Agonists in Immunological Research

The discovery and elucidation of the cGAS-STING pathway have opened up new avenues for immunological research, with STING agonists emerging as powerful tools to probe and manipulate innate immune responses. The academic significance of these molecules lies in their ability to potently and specifically activate a critical node in the immune system, allowing researchers to study its downstream consequences in various physiological and pathological contexts.

In cancer immunotherapy research , STING agonists have garnered considerable attention for their potential to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to immunotherapy. frontiersin.orgnih.gov By activating STING within the tumor microenvironment, these agonists can trigger the production of type I interferons and other pro-inflammatory cytokines. fupress.net This, in turn, promotes the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes, leading to a robust anti-tumor immune response. fupress.netnih.gov Preclinical studies have shown that STING agonists can induce tumor regression and generate long-lasting immunological memory. fupress.netmdpi.com Furthermore, there is significant interest in combining STING agonists with other immunotherapies, such as immune checkpoint inhibitors, to achieve synergistic anti-tumor effects. nih.govtargetedonc.com

As vaccine adjuvants , STING agonists hold promise for enhancing the efficacy of vaccines against infectious diseases and cancer. nih.govresearchgate.netnumberanalytics.com Adjuvants are substances that boost the immune response to a co-administered antigen. STING agonists, by activating innate immunity, can promote the maturation of antigen-presenting cells and enhance the generation of antigen-specific T cell and antibody responses. numberanalytics.commdpi.com Research is ongoing to explore the use of STING agonists in various vaccine formulations to improve their protective efficacy. nih.govresearchgate.net

In the study of autoimmune and inflammatory diseases , while excessive STING activation is implicated in the pathology of certain autoimmune conditions, STING agonists are paradoxically useful research tools. acs.orgresearchgate.net By inducing a controlled and transient activation of the pathway, researchers can study the mechanisms of STING-mediated inflammation and identify potential therapeutic targets for its inhibition in diseases characterized by chronic inflammation. acs.org

The development of various classes of STING agonists, including cyclic dinucleotides (CDNs) and non-CDN small molecules, has provided researchers with a diverse toolkit to investigate the STING pathway. frontiersin.orgfupress.net This has led to a deeper understanding of its role in host defense, autoimmunity, and cancer, and continues to fuel the development of novel therapeutic strategies. mdpi.comnih.gov

Role of ADU-S100 (Disodium Salt) as a Potent STING Agonist in Preclinical Research

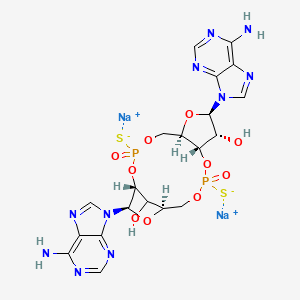

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that has been extensively studied in preclinical research as a potent agonist of the STING pathway. drugbank.comcancer.govchemietek.com It is a bisphosphorothioate analog of c-di-AMP, a cyclic dinucleotide produced by bacteria. invivogen.com This structural modification enhances its stability and protects it from degradation. invivogen.com ADU-S100 is designed to mimic the natural STING ligand, 2'3'-cGAMP, and effectively activates all known human and murine STING variants. invivogen.comtargetedonc.com

The primary mechanism of action of ADU-S100 is the direct binding to and activation of the STING protein. cancer.govnih.gov This activation triggers the downstream signaling cascade, leading to the phosphorylation of TBK1 and IRF3. rndsystems.com The subsequent nuclear translocation of phosphorylated IRF3 results in the robust production of type I interferons and other pro-inflammatory cytokines and chemokines. drugbank.cominvivogen.com

In preclinical cancer models, intratumoral administration of ADU-S100 has demonstrated significant anti-tumor efficacy. rndsystems.comtargetedonc.com Studies have shown that it can induce tumor regression and lead to a potent and systemic anti-tumor immune response. rndsystems.com This is achieved through the recruitment and activation of various immune cells, including CD8+ T cells, which are crucial for killing cancer cells. rndsystems.comoncotarget.com

Preclinical research has explored the use of ADU-S100 in various cancer models, including melanoma, esophageal adenocarcinoma, and colon cancer. oncotarget.comresearchgate.netum.ac.ir In a rat model of esophageal adenocarcinoma, ADU-S100 treatment led to a significant decrease in tumor volume. oncotarget.com Similarly, in a colon cancer model, ADU-S100 effectively inhibited tumor growth. glpbio.com Combination studies have also been a major focus, with research showing that ADU-S100 can synergize with other therapies like radiation and immune checkpoint inhibitors to enhance anti-tumor immunity. targetedonc.comoncotarget.com For instance, combining ADU-S100 with a PD-1 inhibitor showed promising results in preclinical models. nih.gov

The following table summarizes some of the key preclinical findings for ADU-S100:

| Preclinical Model | Key Findings | Reference(s) |

| Rat Esophageal Adenocarcinoma | Decreased mean tumor volume by 30.1% as a monotherapy and 50.8% in combination with radiation. | oncotarget.com |

| Murine Melanoma (B16-F10) | Improved tumor growth control. | researchgate.net |

| Murine Colon Cancer (CT-26) | Effectively inhibited tumor growth. | glpbio.com |

| Murine Urothelial Carcinoma (MB49) | Showed greatest tumor regression compared to BCG-WT or BCG-STING. | bmj.com |

| Murine Prostate Cancer | Synergized with cyto-IL-15 to eliminate tumors in 58-67% of mice. | frontiersin.org |

These preclinical studies have been instrumental in demonstrating the potential of ADU-S100 as a therapeutic agent and have provided the scientific rationale for its investigation in clinical trials. targetedonc.comaacrjournals.org

Properties

Molecular Formula |

C20H22N10Na2O10P2S2 |

|---|---|

Molecular Weight |

734.5 g/mol |

IUPAC Name |

disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |

InChI Key |

GDWOOOCBNOMMTL-LJFXOJISSA-L |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)[S-])O)[S-].[Na+].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[S-])O.[Na+].[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Action of Adu S100 Disodium Salt

Direct Activation of STING Protein

ADU-S100 directly binds to and activates the STING protein, a transmembrane protein located in the endoplasmic reticulum. cancer.govnih.gov This direct interaction is a key initiating event in the signaling cascade. As a synthetic CDN, ADU-S100 is designed to engage a binding pocket on the STING dimer, inducing a conformational change that is essential for its activation. invivogen.com This structural alteration allows the activated STING protein to translocate from the endoplasmic reticulum to the Golgi apparatus, a crucial step for the recruitment and activation of downstream signaling molecules. aacrjournals.org

Mimicry of Cyclic Dinucleotide (CDN) Ligands by ADU-S100 (Disodium Salt)

The therapeutic efficacy of ADU-S100 stems from its ability to mimic endogenous and pathogen-derived CDNs, which are the natural ligands for the STING protein. cancer.gov In mammalian cells, the presence of cytosolic DNA, often a hallmark of viral infection or cellular damage in cancer, is detected by the enzyme cyclic GMP-AMP synthase (cGAS). aacrjournals.orgnih.gov Upon binding to DNA, cGAS synthesizes the endogenous CDN, 2'3'-cyclic GMP-AMP (cGAMP). aacrjournals.org

ADU-S100 is a bisphosphorothioate analog of cyclic di-AMP (c-di-AMP), a CDN produced by bacteria. invivogen.comnih.gov Its structure, however, incorporates a 2'-5', 3'-5' mixed linkage similar to that found in the human cGAMP, which contributes to its high affinity for the STING protein. invivogen.com Furthermore, the phosphorothioate (B77711) modifications in ADU-S100's structure enhance its stability by protecting it from degradation by phosphodiesterases. invivogen.com This molecular mimicry allows ADU-S100 to potently activate all known human and murine STING alleles. invivogen.com

Downstream Signaling Cascade Activation

Upon activation by ADU-S100, STING serves as a scaffold to recruit and activate downstream signaling components, leading to a cascade of phosphorylation events that propagate the signal from the endoplasmic reticulum to the nucleus. nih.gov

TANK-binding kinase 1 (TBK1) Phosphorylation

Once activated, the STING protein recruits the serine/threonine kinase TANK-binding kinase 1 (TBK1). aacrjournals.orgnih.gov This recruitment facilitates the autophosphorylation and activation of TBK1. The STING-TBK1 complex is a critical node in the signaling pathway, acting as the upstream kinase for the subsequent activation of key transcription factors. aacrjournals.org

Interferon Regulatory Factor 3 (IRF3) Activation

The activated STING-TBK1 complex then recruits the transcription factor Interferon Regulatory Factor 3 (IRF3). aacrjournals.orgnih.gov TBK1 phosphorylates IRF3 at multiple serine residues in its C-terminal domain. nih.gov This phosphorylation event induces the dimerization of IRF3, which is a prerequisite for its translocation from the cytoplasm into the nucleus. invivogen.com

Nuclear Factor-kappa B (NF-κB) Pathway Engagement

In addition to the TBK1-IRF3 axis, STING activation by ADU-S100 also leads to the engagement of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov While the precise mechanisms are not as fully elucidated as the IRF3 pathway, it is understood that STING activation can lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing for the nuclear translocation of NF-κB subunits. nih.gov This pathway contributes to the production of a broader range of pro-inflammatory cytokines. invivogen.com

Induction of Type I Interferon Gene Transcription

The culmination of the ADU-S100-initiated signaling cascade is the coordinated transcriptional activation of genes encoding for type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. nih.govinvivogen.com The translocated IRF3 dimers bind to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving their transcription. invivogen.com The activation of the NF-κB pathway further contributes to the expression of a wide array of immune-stimulatory molecules. nih.gov The secreted type I interferons then act in an autocrine and paracrine manner to amplify the immune response, leading to the recruitment and activation of various immune cells, including dendritic cells, natural killer cells, and T cells, ultimately fostering a potent anti-tumor immune response. nih.govfrontiersin.org

| Pathway Component | Role in ADU-S100 Mechanism of Action |

| STING (Stimulator of Interferon Genes) | Direct target of ADU-S100; initiates downstream signaling upon activation. |

| cGAS (cyclic GMP-AMP synthase) | Enzyme that produces the endogenous STING ligand, cGAMP, which ADU-S100 mimics. |

| TBK1 (TANK-binding kinase 1) | Recruited and activated by STING; phosphorylates and activates IRF3. |

| IRF3 (Interferon Regulatory Factor 3) | Transcription factor activated by TBK1; translocates to the nucleus to induce type I interferon gene expression. |

| NF-κB (Nuclear Factor-kappa B) | Transcription factor pathway also activated by STING, leading to pro-inflammatory cytokine production. |

| Ligand | Type | Function |

| ADU-S100 (disodium salt) | Synthetic Cyclic Dinucleotide | Exogenous agonist that directly activates the STING protein. |

| 2'3'-cGAMP | Endogenous Cyclic Dinucleotide | Natural ligand for STING produced by cGAS in response to cytosolic DNA. |

| c-di-AMP | Bacterial Cyclic Dinucleotide | A natural STING ligand that ADU-S100 is an analog of. |

Table of Mentioned Compounds

Interferon-beta (IFN-β) Production Pathways

The primary mechanism by which ADU-S100 exerts its immunological effects is through the robust induction of IFN-β. Following the binding of ADU-S100 to STING, the subsequent phosphorylation cascade involving TBK1 and IRF3 directly leads to the transcription of the IFNB1 gene. aacrjournals.orgaacrjournals.org This activation occurs in various immune cells, particularly in antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, which are often present in the tumor microenvironment. aacrjournals.orgresearchgate.net

The production of IFN-β is a critical event, as this cytokine has pleiotropic anti-tumor effects. sgul.ac.uk Research in murine tumor models has demonstrated that intratumoral administration of ADU-S100 leads to significant production of IFN-β within the tumor. researchgate.net This local production of IFN-β by cells such as intratumoral dendritic cells is a key driver for subsequent T-cell priming and recruitment into the tumor. researchgate.net The STING-TBK1-IRF3 axis is the central pathway responsible for this IFN-β induction. aacrjournals.org Studies have shown that the activation of this pathway by STING agonists leads to increased production of IFN-β, which in turn helps to initiate or augment the anti-cancer immune response. aacrjournals.org

Interferon-alpha (IFN-α) Induction Mechanisms

The induction of Interferon-alpha (IFN-α), another type I interferon, by ADU-S100 appears to be more context- and cell-type-dependent than that of IFN-β. While the STING pathway is known to induce both IFN-α and IFN-β, the specific mechanisms and magnitude of IFN-α production can vary. invivogen.com

In some preclinical models, treatment with ADU-S100 has been shown to increase IFN-α levels in tumor lysates, although often to a lesser extent than IFN-β. researchgate.net The induction of IFN-α is also part of the downstream signaling from IRF3 activation; however, the full activation of IFN-α production often requires the involvement of other transcription factors, such as IRF7, which is highly expressed in specific cell types like plasmacytoid dendritic cells (pDCs). rupress.org

Research has indicated that the cellular environment and the presence of other signaling molecules can influence the IFN-α response to STING agonists. For example, one study found that combining ADU-S100 with cyto-IL-15 enhanced the STING agonist's ability to induce type I interferons, particularly IFN-α. frontiersin.org Conversely, another study using human CD4+ T cells found that stimulation with ADU-S100 induced type III interferons but no detectable type I interferons (including IFN-α and IFN-β), whereas dendritic cells from the same donors did produce IFN-β, highlighting a cell-intrinsic difference in response. rupress.org Furthermore, an in vitro study involving co-cultures of prostate cancer cells and peripheral blood mononuclear cells (PBMCs) reported that the ADU-S100 analog did not lead to the secretion of IFN-α or IFN-β, while significantly increasing IFN-γ. nih.gov These findings suggest that while ADU-S100 can induce IFN-α, this response is not universal across all cell types and may be modulated by other immune signals.

Research Findings on Interferon Production

The following table summarizes data from a preclinical study measuring interferon levels in tumor lysates from neu/N mice 24 hours after intratumoral injection with a control substance (HBSS) or ADU-S100.

| Analyte | Treatment Group | Mean Concentration (pg/mL) | Standard Deviation |

| IFN-β | HBSS (Control) | ~50 | +/- 10 |

| ADU-S100 | ~450 | +/- 50 | |

| IFN-α | HBSS (Control) | ~20 | +/- 5 |

| ADU-S100 | ~100 | +/- 20 | |

| Data is estimated from graphical representations in the cited research and is for illustrative purposes. researchgate.net |

Cellular and Immunological Responses Elicited by Adu S100 Disodium Salt

Antigen-Presenting Cell (APC) Activation and Maturation

A primary mechanism of ADU-S100 is the activation of antigen-presenting cells (APCs), which is a crucial link between the innate and adaptive immune systems. aacrjournals.org The STING pathway is highly expressed in immune cells like dendritic cells (DCs), and its activation by ADU-S100 triggers a cascade of events leading to APC maturation. clinicaltrialsarena.comaacrjournals.org This process involves the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are essential for the subsequent priming of T-cells against tumor antigens. aacrjournals.orgnih.gov

Dendritic cells are professional APCs and are central to the anti-tumor immune response initiated by ADU-S100. nih.govcancer.gov Intratumoral administration of ADU-S100 leads to the activation of DCs, characterized by the production of Type I interferons (IFNs) and the upregulation of key surface markers. nih.govnih.govresearchgate.net

Research has shown that ADU-S100 treatment can increase the expression of co-stimulatory molecules such as CD40, CD80, and CD86 on myeloid dendritic cells. nih.govresearchgate.net This enhanced expression is vital for providing the necessary signals for T-cell activation and proliferation. researchgate.net Furthermore, studies indicate that STING activation specifically within dendritic cells is a critical requirement for inducing robust antigen-specific T-cell responses. biorxiv.org Some research suggests a differential activation pattern, where ADU-S100 effectively boosts CD8+ T-cell responses by activating type 1 conventional dendritic cells (cDC1) but may fail to initiate type 2 conventional dendritic cells (cDC2). nih.govthno.org

| Cell Type | Marker | Change upon ADU-S100 Treatment | Reference |

| Myeloid Dendritic Cells | CD40 | Upregulation | nih.govresearchgate.net |

| Myeloid Dendritic Cells | CD80 | Upregulation | nih.govresearchgate.net |

| Myeloid Dendritic Cells | CD86 | Upregulation | nih.govresearchgate.net |

| Conventional Dendritic Cells | cDC1 | Activation | nih.govthno.org |

| Conventional Dendritic Cells | cDC2 | No initiation | nih.govthno.org |

Modulation of T-Lymphocyte Responses

The modulation of T-lymphocyte responses is a cornerstone of ADU-S100's therapeutic potential, though the effects can be complex. While the goal is to generate a robust and durable antigen-specific T-cell mediated immune response, studies have reported varied outcomes. drugbank.com In some preclinical models, ADU-S100 did not induce detectable tumor-specific T-cell responses and, at high concentrations, could even lead to T-cell toxicity. biorxiv.orgpnas.org Other research observed an initial suppression of T-cell populations in the tumor microenvironment, followed by a recovery and increase in T-cell numbers seven days post-treatment. glpbio.com Interestingly, ADU-S100 may also induce T-cell activation in a manner that is independent of tumor antigens, as indicated by the upregulation of the early activation marker CD69 on T-cells in various lymphoid organs. biorxiv.org

A key objective of STING agonism is the priming and expansion of cytotoxic CD8+ T-cells, which are capable of directly killing cancer cells. Multiple studies have demonstrated that the anti-tumor efficacy of ADU-S100 is dependent on these cells. researchgate.net Treatment with ADU-S100 has been shown to enhance the infiltration of CD8+ T-cells into the tumor. nih.govasco.org In some models, this is accompanied by an increase in the proportion of effector memory CD8+ T-cells within lymphoid organs. biorxiv.org An immunogenic dose of ADU-S100 in an esophageal adenocarcinoma model was found to work primarily by generating cytotoxic CD8+ T-cells. oncotarget.com The combination of ADU-S100 with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4, can synergistically enhance tumor-specific CD8+ T-cell responses, leading to improved tumor control. researchgate.net

The development of long-lasting, antigen-specific T-cell immunity is the ultimate goal for achieving durable cancer control. While ADU-S100 is designed to promote this outcome, the evidence is mixed. drugbank.com Some preclinical studies have successfully demonstrated that ADU-S100 can elicit tumor antigen-specific CD8+ T-cell responses, resulting in improved long-term survival and protective immunity against tumor rechallenge. universalbiologicals.com However, other comparative studies have found that ADU-S100 may be less effective at inducing significant antigen-specific T-cell responses compared to other STING agonists. biorxiv.org This discrepancy may be related to dosing, as some reports suggest that the induction of antigen-specific T-cells by ADU-S100 is dose-dependent. biorxiv.org

Natural Killer (NK) Cell Activation and Infiltration

Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system that play a role in tumor surveillance. ADU-S100 has been shown to modulate NK cell activity. Treatment can lead to the infiltration of NK cells into the tumor microenvironment. glpbio.compnas.org In certain glioblastoma models, the therapeutic response to ADU-S100 was found to be entirely dependent on the presence of NK cells. pnas.org

| Finding | Cancer Model | Effect of ADU-S100 | Reference |

| NK Cell Infiltration | GL261 and CT-2A tumor models | Increased infiltration of NK cells | glpbio.com |

| NK Cell Dependency | Glioblastoma | Therapeutic response abolished by NK cell depletion | pnas.org |

| NK Cell Activation | Prostate Cancer (in combination with IL-15) | Increased perforin (B1180081) and CD69 expression | nih.gov |

| NK Cell Depletion | B16-OVA tumor model | Depleted NK cells in the injected tumor | biorxiv.org |

| NK Cell Cytotoxicity | BRAF V600E-mutant melanoma (in combination with vemurafenib) | Potential to promote NK cell-mediated cytotoxicity | researchgate.net |

Secretion of Pro-inflammatory Cytokines and Chemokines

A hallmark of STING pathway activation by ADU-S100 is the rapid and robust induction of a wide array of pro-inflammatory cytokines and chemokines. probechem.comclinicaltrialsarena.comdrugbank.com This "cytokine storm" within the tumor microenvironment is critical for recruiting and activating immune cells. This induction is STING-dependent and serves as a bridge between the initial innate immune activation and the subsequent adaptive immune response. nih.govbiorxiv.org

Key cytokines released following ADU-S100 administration include:

Type I Interferons (IFN-α and IFN-β): These are central to the anti-tumor effects of STING activation, promoting DC maturation and enhancing the cytotoxicity of immune cells. biorxiv.orgoncotarget.comnih.govfrontiersin.org

Tumor Necrosis Factor-alpha (TNF-α): A pleiotropic cytokine with anti-tumor and pro-inflammatory effects. probechem.comasco.orgoncotarget.com

Interleukin-6 (IL-6): A cytokine with complex roles in inflammation and immune regulation. probechem.comasco.orgoncotarget.com

Chemokines (e.g., CCL2, CXCL10): These molecules are responsible for recruiting immune cells, such as monocytes, T-cells, and NK cells, to the tumor site. asco.orgnih.gov

The secretion of these molecules transforms the tumor microenvironment, breaking immune tolerance and fostering a potent, multi-faceted anti-tumor attack.

Tumor Necrosis Factor-alpha (TNF-α) Induction

Activation of the STING pathway by ADU-S100 leads to the robust production of Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic cytokine with potent anti-tumor activities. aacrjournals.org Studies in preclinical models have demonstrated that intratumoral administration of ADU-S100 results in a significant upregulation of TNF-α gene expression. oncotarget.comresearchgate.net This induction of TNF-α is implicated in STING-mediated tumor cell killing and can contribute to the disruption of tumor microvasculature, further aiding in local tumor control. aacrjournals.orgnih.gov In a rat model of esophageal adenocarcinoma, treatment with ADU-S100 led to a notable increase in TNF-α expression. oncotarget.comresearchgate.net Furthermore, in syngeneic murine models of urothelial carcinoma, ADU-S100 treatment caused a strong infiltration of TNF-α positive macrophages. bmj.com

Table 1: Effect of ADU-S100 on TNF-α Expression in an Esophageal Adenocarcinoma Model

| Treatment Group | Change in TNF-α Gene Expression | Reference |

|---|---|---|

| ADU-S100 | Significant Upregulation | oncotarget.comresearchgate.net |

| ADU-S100 + Radiation | Significant Upregulation | oncotarget.comresearchgate.net |

| Placebo | No Significant Change | oncotarget.comresearchgate.net |

Interleukin-6 (IL-6) Production

The administration of ADU-S100 also stimulates the production of Interleukin-6 (IL-6), a cytokine with multifaceted roles in inflammation and immunity. oncotarget.comresearchgate.net In a preclinical study on esophageal adenocarcinoma, intratumoral injection of ADU-S100 resulted in a significant increase in IL-6 gene expression, both as a monotherapy and in combination with radiation. oncotarget.comresearchgate.net The STING pathway, when activated, can lead to the induction of NF-κB-driven pro-tumorigenic genes, including IL-6, in cancer cells. frontiersin.org While IL-6 can have pro-inflammatory and anti-tumor effects, its chronic expression can also be associated with pro-tumorigenic activities. frontiersin.orgyoutube.com

Table 2: IL-6 Gene Expression Changes in Response to ADU-S100 Treatment

| Treatment Group | Change in IL-6 Gene Expression | Reference |

|---|---|---|

| ADU-S100 | Significant Upregulation | oncotarget.comresearchgate.net |

| ADU-S100 + Radiation | Significant Upregulation | oncotarget.comresearchgate.net |

| Placebo | No Significant Change | oncotarget.comresearchgate.net |

Chemokine (C-C Motif) Ligand 2 (CCL2) Expression

ADU-S100 treatment has been shown to upregulate the expression of Chemokine (C-C motif) ligand 2 (CCL2), a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells. oncotarget.comresearchgate.net In the context of an esophageal adenocarcinoma model, ADU-S100 administration led to a significant increase in CCL2 gene expression. oncotarget.comresearchgate.net This heightened expression of CCL2 is crucial for remodeling the tumor microenvironment by attracting immune cells that can participate in the anti-tumor response.

Table 3: CCL2 Gene Expression Following ADU-S100 Administration

| Treatment Group | Change in CCL2 Gene Expression | Reference |

|---|---|---|

| ADU-S100 | Significant Upregulation | oncotarget.comresearchgate.net |

| ADU-S100 + Radiation | Significant Upregulation | oncotarget.comresearchgate.net |

| Placebo | No Significant Change | oncotarget.comresearchgate.net |

Impact on Tumor Microenvironment (TME) Immunosuppression

The tumor microenvironment is often characterized by immunosuppressive conditions that hinder effective anti-tumor immune responses. ADU-S100 has demonstrated the ability to counteract this immunosuppression through various mechanisms.

Conversion of Immunologically "Cold" to "Hot" Tumor Phenotypes

Many tumors are considered "cold" due to a lack of T-cell infiltration, which makes them unresponsive to immune checkpoint inhibitors. uchicago.edunih.gov STING agonists like ADU-S100 can convert these "cold" tumors into "hot," T-cell-inflamed tumors. bmj.comresearchgate.net This transformation is achieved by promoting the recruitment and activation of immune cells, particularly CD8+ T-cells, within the tumor. oncotarget.comnih.gov By activating the innate immune system, ADU-S100 creates a pro-inflammatory environment that is more conducive to an effective anti-tumor T-cell response. oncotarget.com

Reprogramming of Tumor-Associated Macrophages (TAMs) Towards M1 Phenotype

Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment and often exhibit an M2-like phenotype, which is associated with pro-tumor functions. nih.govfrontiersin.org ADU-S100 has been shown to reprogram these M2-like TAMs towards a tumoricidal M1 phenotype. bmj.comresearchgate.netnih.gov This reprogramming is a critical step in overcoming immunosuppression, as M1 macrophages are involved in anti-tumor activities, including the production of pro-inflammatory cytokines and the presentation of tumor antigens. nih.govfrontiersin.org Studies in peritoneal carcinomatosis models of colon cancer have shown that STING activation effectively reprograms TAMs toward the M1 phenotype. bmj.comresearchgate.netnih.gov

Normalization of Peritoneal Vascular-Immune Microenvironment in Carcinomatosis Models

In peritoneal carcinomatosis models of colon cancer, the tumor microenvironment is highly angiogenic and immunosuppressive. bmj.comresearchgate.netnih.gov Intraperitoneal administration of ADU-S100 has been shown to normalize this aberrant vascular and immune microenvironment. bmj.comresearchgate.netnih.gov This normalization includes suppressing aberrant angiogenesis, increasing pericyte coverage, and normalizing tumor vessels. bmj.comresearchgate.netnih.gov These changes facilitate the infiltration of activated CD8+ T cells into peritoneal tumor nodules, thereby enhancing the anti-tumor immune response. bmj.comresearchgate.netnih.gov

Modulation of Immune Cell Infiltration Patterns

Activation of the Stimulator of Interferon Genes (STING) pathway by ADU-S100 (disodium salt), also known as MIW815, is a critical mechanism for bridging innate and adaptive immunity. This process fundamentally alters the tumor microenvironment (TME) from an immunologically "cold" to a "hot" state by promoting the infiltration of various immune effector cells. The primary driver of this modulation is the local production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines following STING activation in resident immune cells, such as dendritic cells (DCs).

Preclinical Research Findings

A substantial body of preclinical evidence across various murine cancer models demonstrates that intratumoral administration of ADU-S100 robustly enhances the recruitment of key anti-tumor immune cells.

CD8+ T Cells: A consistent finding in preclinical studies is the enhanced infiltration of cytotoxic CD8+ T-lymphocytes. In a rat model of esophageal adenocarcinoma (EAC), ADU-S100, both alone and with radiation, led to an upregulation of CD8+ T-cells. Studies in murine models of 4T1 mammary carcinoma showed that tumor control was dependent on CD8+ T-cells. This influx is crucial, as these cells are the primary effectors responsible for recognizing and killing cancer cells. The activation of STING within DCs is a key initiating step, leading to the priming and recruitment of tumor-specific T-cells into the TME.

Natural Killer (NK) and NKT Cells: ADU-S100 has also been shown to mobilize the innate immune system by activating NK cells. In a murine prostate cancer model, treatment with ADU-S100 (in combination with cyto-IL-15) significantly increased the frequency of both NK cells and NKT cells in the spleen. Further analysis of tumors from this model via RNA sequencing revealed an upregulation of genes involved in NK cell-mediated cytotoxicity. This suggests that ADU-S100 not only recruits NK cells but also enhances their functional capacity to attack tumors.

Dendritic Cells (DCs): As upstream regulators, DCs are pivotal to the immunomodulatory effects of ADU-S100. The compound activates tumor-resident DCs, stimulating them to mature and produce type I IFNs. This activation is essential for priming an adaptive immune response and promoting the subsequent infiltration of T-cells.

Other Myeloid and Lymphoid Cells: Research has shown varied effects on other immune populations. In a B16-OVA tumor model, ADU-S100 was observed to deplete CD4+ T cells and NK cells within the injected tumor, while having no significant impact on CD8+ T cells. Conversely, a study in a prostate cancer model noted a significant reduction in the frequency of splenic CD4+ T cells following treatment. The same study found that ADU-S100 treatment led to the upregulation of pathways involved in B cell activation. Another study identified that ADU-S100 treatment induces the recruitment of monocytic lineage cells, which are critical for orchestrating the anti-tumor response.

Table 1: Summary of ADU-S100 Effects on Immune Cell Infiltration in Preclinical Models

| Cancer Model | Key Findings | Affected Immune Cells |

|---|---|---|

| Esophageal Adenocarcinoma (EAC) | Induced upregulation of CD8+ T-cells, leading to enhanced PD-L1 expression. | ▲ CD8+ T-cells |

| 4T1 Mammary Carcinoma | Tumor control was dependent on CD8+ T-cells. | ▲ CD8+ T-cells |

| Prostate Cancer (TRAMP-C2) | Increased frequency of NK and NKT cells in the spleen; decreased frequency of CD4+ T cells. | ▲ NK cells, ▲ NKT cells, ▼ CD4+ T-cells |

| B16-OVA Melanoma | Depleted CD4+ T cells and NK cells in the injected tumor; no change in CD8+ T cells. | ▼ CD4+ T-cells, ▼ NK cells |

| B16F10 Melanoma | Induced expansion of tumor-specific CD8+ T cells and NK cells. | ▲ CD8+ T-cells, ▲ NK cells |

▲ Increase/Activation; ▼ Decrease/Depletion

Clinical Research Findings

While preclinical data strongly support the role of ADU-S100 in promoting immune infiltration, findings from early-phase human trials present a more complex picture. In a first-in-human, phase I dose-escalation trial of single-agent MIW815 (ADU-S100) in patients with advanced solid tumors or lymphomas, analysis of paired tumor biopsies revealed no significant on-treatment changes in immune cell infiltration. This was observed despite clear evidence of systemic immune activation, indicated by increased peripheral blood T-cell clonal expansion and elevated levels of inflammatory cytokines. Similarly, a phase Ib study combining MIW815 with the PD-1 inhibitor spartalizumab also noted that while the combination was well-tolerated, minimal antitumor responses were seen.

Table 2: Key Clinical Findings on Tumor Immune Infiltration

| Clinical Study | Population | Key Finding on Immune Infiltration | Evidence of Systemic Activation |

|---|---|---|---|

| Phase I Monotherapy (NCT02675439) | Advanced/Metastatic Solid Tumors or Lymphomas | Paired tumor biopsies did not show significant on-treatment changes in immune cell infiltration. | Yes (Increased inflammatory cytokines, peripheral T-cell expansion). |

Preclinical in Vitro Research Methodologies and Findings for Adu S100 Disodium Salt

Cell Line Models for STING Pathway Activation Studies

In vitro cell line models are fundamental tools for dissecting the molecular pathways affected by STING agonists. These systems allow for controlled investigation into the activation of specific signaling cascades and the subsequent cellular responses.

The human monocytic THP-1 cell line is widely used in immunological research. nih.govresearchgate.net An engineered variant, the THP-1 Dual reporter cell line, is particularly useful for studying STING pathway activation. invivogen.com These cells are designed to simultaneously monitor the two primary downstream signaling arms of the STING pathway: the Interferon Regulatory Factor 3 (IRF3) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. invivogen.cominvivogen.com The cell line contains two reporter genes: a secreted luciferase gene under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) gene controlled by an NF-κB-inducible promoter. invivogen.comnih.gov

In studies evaluating ADU-S100, THP-1 Dual cells were utilized to quantify the activation of both pathways. Treatment with ADU-S100 induced both IRF3-mediated luciferase expression and NF-κB-mediated SEAP expression in a dose-dependent manner. nih.gov This demonstrates that ADU-S100 effectively engages the STING receptor to activate both key downstream transcription factors. nih.govnih.gov

| Pathway Assessed | Reporter Gene | EC₅₀ (µg/mL) |

|---|---|---|

| IRF3 Pathway | Luciferase | 3.03 |

| NF-κB Pathway | SEAP | 4.85 |

Bone marrow-derived macrophages (BMDMs) are primary cells used to study innate immune responses. nih.gov In vitro studies have shown that ADU-S100 directly activates these cells. Following incubation with ADU-S100, murine BMDMs secreted significantly increased levels of type I interferons, specifically IFN-α and IFN-β. nih.gov This finding confirms that macrophages are responsive to ADU-S100 and that the compound stimulates the production of key antiviral and immunomodulatory cytokines. nih.gov

Furthermore, research has demonstrated that STING pathway activation by ADU-S100 in BMDM cultures can inhibit their differentiation into osteoclasts, which are bone-resorbing cells, in a dose-dependent manner. nih.gov This effect was dependent on the STING pathway, as BMDMs from STING-deficient mice did not show the same inhibition. nih.gov

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) crucial for initiating adaptive immunity. clinicalleader.com In vitro assays are used to assess the ability of compounds like ADU-S100 to promote DC maturation and activation. Studies using murine bone marrow-derived dendritic cells (BMDCs) treated with ADU-S100 showed a significant upregulation of maturation markers. nih.gov Flow cytometry analysis revealed increased surface expression of CD40, CD80, and CD86, which are co-stimulatory molecules essential for T cell activation. nih.govresearchgate.net

In addition to inducing maturation markers, ADU-S100 treatment of BMDCs also resulted in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα) and IFNβ. nih.gov The activation of DCs is a key mechanism by which STING agonists are thought to bridge innate and adaptive anti-tumor immunity. nih.gov

To confirm that the biological activity of ADU-S100 is specifically mediated through the STING protein, researchers employ cell lines with modified STING expression. Human Embryonic Kidney 293T (HEK293T) cells, which lack endogenous STING, are commonly used. nih.gov When these cells are transiently transfected with plasmids encoding for human STING, they become responsive to STING agonists. nih.gov This system allows for the study of how different genetic variants (alleles) of STING affect the response to a given agonist. nih.gov

Conversely, STING knockout (KO) cell lines, such as THP-1 KO-STING, serve as a negative control. nih.govnih.gov These cells, which have had the STING gene deleted, fail to activate the IRF3 and NF-κB pathways in response to STING agonists. nih.gov Comparing the response of wild-type cells to their STING-KO counterparts provides direct evidence of the compound's on-target activity. nih.govnih.gov For instance, while ADU-S100 induces a potent IFN response in wild-type cells, this response is abrogated in STING-KO cells. nih.gov

Co-culture Systems for Immune Cell-Mediated Effects

Co-culture systems are in vitro models that combine two or more different cell types to study their interactions. These models are particularly valuable for investigating how an immunomodulatory agent like ADU-S100 can influence the ability of immune cells to recognize and eliminate cancer cells.

To model the interaction between the immune system and tumors, peripheral blood mononuclear cells (PBMCs), which contain lymphocytes (T cells, B cells, NK cells) and monocytes, are co-cultured with cancer cells.

In studies with glioblastoma (GBM), patient-derived GBM neurospheres were co-cultured with human PBMCs. pnas.org The addition of ADU-S100 to these co-cultures led to an immune-mediated killing of the GBM cells, demonstrating that the STING agonist can stimulate an anti-tumor immune response from PBMCs. pnas.org

Similar results were observed in prostate cancer models. nih.gov When prostate cancer cell lines (LNCaP and PC3) were co-cultured with PBMCs, the addition of an ADU-S100 analog significantly increased cancer cell death compared to treatment with either the analog or immune cells alone. nih.gov The enhanced killing was attributed to the potent activation of Natural Killer (NK) cells within the PBMC population, which showed increased expression of activation markers and effector molecules. nih.gov

| Cancer Cell Line | Treatment Condition | Mean Tumor Cell Death (%) |

|---|---|---|

| LNCaP | IL-15 Only | 33% |

| ADU-S100 Analog Only | 33% | |

| IL-15 + ADU-S100 Analog | 74% | |

| PC3 | IL-15 Only | 22% |

| ADU-S100 Analog Only | 36% | |

| IL-15 + ADU-S100 Analog | 52% |

Assessment of Immune Gene Expression Profiles

In vitro studies have demonstrated that ADU-S100 potently stimulates the expression of a wide array of genes crucial for initiating and sustaining an anti-tumor immune response. The primary mechanism involves the activation of the STING signaling cascade. Upon binding to the STING protein located on the endoplasmic reticulum, ADU-S100 triggers the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of target genes, most notably Type I interferons (IFN-α/β).

Research using various cell types, including immune cells like bone marrow-derived dendritic cells (BMDCs) and cancer cells, has confirmed this pathway. In THP-1 Dual cells, a human monocyte cell line, ADU-S100 was shown to induce both IRF3- and NF-κB-mediated gene expression. Studies on BMDCs treated with ADU-S100 revealed significant production of IFNβ and Tumor Necrosis Factor-alpha (TNFα). This upregulation of key cytokines is a hallmark of STING activation.

Furthermore, gene expression analyses have identified a broad profile of upregulated cytokines and chemokines following ADU-S100 treatment in various preclinical models. These include chemokines such as CXCL9, CXCL10, CXCL11, and CCL5, which are essential for recruiting cytotoxic T lymphocytes into the tumor microenvironment. The activation of dendritic cells by ADU-S100 also leads to the upregulation of co-stimulatory molecules like CD40, CD80, and CD86, which are vital for priming T-cell responses.

| Gene Category | Upregulated Genes/Proteins | Function | Cell Type Studied (In Vitro/Ex Vivo) |

|---|---|---|---|

| Type I Interferons | IFNβ, IFNα | Initiates broad anti-viral and anti-tumor responses, enhances DC maturation and T-cell cytotoxicity. | BMDCs, Tumor Cells |

| Pro-inflammatory Cytokines | TNFα, IL-6 | Promotes inflammation, can induce apoptosis in tumor cells, and helps activate immune cells. | BMDCs, Tumor Cells |

| Chemokines (T-Cell Trafficking) | CXCL9, CXCL10, CXCL11, CCL5 | Recruit immune cells, particularly cytotoxic CD8+ T-cells, to the site of inflammation or tumor. | Tumor Microenvironment Lysates |

| Dendritic Cell Maturation Markers | CD40, CD80, CD86 | Co-stimulatory molecules required for the activation and priming of naive T-cells. | Myeloid Dendritic Cells |

Mechanisms of Immune-Mediated Tumor Cell Apoptosis

ADU-S100 can induce tumor cell death through several interconnected mechanisms, primarily driven by the activation of the innate immune system. While some effects are indirect, mediated by recruited and activated immune cells, evidence also points to direct pro-apoptotic effects on cancer cells following STING activation.

One of the key mediators of ADU-S100-induced apoptosis is TNFα. As noted, ADU-S100 treatment leads to a significant increase in TNFα production by immune cells. This cytokine can bind to its receptor (TNFR) on the surface of tumor cells, initiating a signaling cascade that culminates in the activation of caspases and programmed cell death.

Furthermore, direct activation of the STING pathway within cancer cells can itself trigger apoptosis. This intrinsic mechanism has been observed in malignant B cells, where STING agonists lead to apoptosis. Studies combining ADU-S100 with other immunotherapies, such as IL-15, in prostate cancer-lymphocyte co-cultures, have shown a significant increase in cancer cell death. This enhanced killing is associated with potent activation of Natural Killer (NK) cells and an increase in perforin (B1180081) expression and IFNγ secretion. Analysis of tumors treated with ADU-S100 also showed a significant increase in cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. The collective evidence suggests that ADU-S100 promotes tumor cell apoptosis by creating an inflammatory microenvironment rich in cytotoxic mediators like TNFα and by activating cytotoxic effector cells like NK and CD8+ T-cells.

| Mechanism | Key Mediators/Pathways | Description | Supporting Evidence |

|---|---|---|---|

| Extrinsic Apoptosis Pathway | TNFα, TNFR Signaling | ADU-S100 stimulates immune cells to produce TNFα, which binds to tumor cell receptors to initiate caspase-mediated apoptosis. | Increased TNFα production post-treatment; TNFα implicated in STING-mediated killing. |

| Intrinsic Apoptosis Pathway | Direct STING Activation | STING activation within the cancer cell itself can trigger a pro-apoptotic signaling cascade. | Observed in malignant B cells. |

| Immune Effector Cell Cytotoxicity | NK Cells, CD8+ T-cells, Perforin, Granzymes | ADU-S100-driven cytokine production (e.g., Type I IFNs) activates NK and T-cells, which directly kill tumor cells. | Increased NK cell activation and perforin expression in co-culture models. |

| Apoptosis Execution | Cleaved Caspase-3 | A central executioner caspase activated by both intrinsic and extrinsic pathways, leading to cell death. | Significantly increased levels in tumors treated with ADU-S100. |

Preclinical in Vivo Research Models and Therapeutic Concepts for Adu S100 Disodium Salt

Syngeneic Mouse Tumor Models

The antitumor activity of ADU-S100 has been demonstrated across a range of histologically diverse syngeneic tumor models.

In the CT-26 colon adenocarcinoma model, intratumoral administration of ADU-S100 has been shown to suppress tumor growth. Studies have indicated that ADU-S100's efficacy in this model is associated with its ability to activate the STING signaling pathway, leading to the priming of antigen-presenting cells and CD8+ T lymphocytes. Research has also explored the synergistic effects of ADU-S100 in combination with other immunomodulatory agents. For instance, when combined with the TLR9 agonist CpG ODN1826, a significant antitumor impact was observed, resulting in reduced tumor volume and improved survival rates in mice. Another study highlighted that combining a single injection of ADU-S100 with an anti-PD-1 antibody elicited enhanced tumor control compared to either agent alone in the MC-38 colon carcinoma model.

| Treatment Group | Key Findings | Reference |

|---|---|---|

| ADU-S100 Monotherapy | Suppressed tumor growth. | |

| ADU-S100 + CpG ODN1826 | Resulted in the smallest tumor volume and a 100% survival rate in treated mice compared to 71.4% in the control group. | |

| ADU-S100 + anti-PD-1 (MC-38 model) | Enhanced tumor control compared to monotherapy. Cured mice were protected from tumor rechallenge. |

The B16 melanoma model, known for being poorly immunogenic, has been utilized to evaluate the capacity of ADU-S100 to induce an antitumor immune response. In this model, ADU-S100, when added to an ineffective combination therapy of anti-PD-1 and anti-CTLA-4, induced tumor-specific CD8+ T-cell responses and significant tumor control, leading to complete responses and durable immunity in surviving animals. Further research in the B16.F10 model showed that intratumoral administration of ADU-S100 promotes the local production of antiangiogenic factors and normalization of the tumor vasculature, which is associated with slowed melanoma growth. Combination strategies have also been explored, with studies indicating that the antitumor efficacy of ADU-S100 in the B16 model can be improved when combined with neutralizing antibodies against PD-L1 or ISG15.

| Treatment Strategy | Observed Effects | Reference |

|---|---|---|

| ADU-S100 + anti-PD-1 + anti-CTLA-4 | Induced tumor-specific CD8+ T-cell responses and led to multiple complete responses. | |

| ADU-S100 Monotherapy (low dose) | Slowed tumor growth, promoted tumor vascular normalization, and enhanced immune cell infiltration. | |

| ADU-S100 + anti-PD-L1 or anti-ISG15 | Improved antitumor efficacy compared to ADU-S100 monotherapy. |

The 4T1 mammary carcinoma model, which is known to be resistant to anti-PD-1 treatment, has served as a valuable tool for assessing the ability of ADU-S100 to overcome therapeutic resistance. In mice bearing dual flank 4T1 tumors, the addition of a single dose of ADU-S100 to anti-PD-1 therapy induced the eradication of both the injected and noninjected tumors, resulting in near-complete responses. This systemic effect underscores the potential of ADU-S100 to potentiate the activity of checkpoint blockade inhibitors. The observed tumor control was found to be dependent on CD8+ T cells.

In the context of glioblastoma (GBM), a highly aggressive brain tumor, ADU-S100 has been evaluated in the GL261 and CT-2A murine models. Treatment with biodegradable, ADU-S100-loaded intracranial implants resulted in a significant increase in survival in both models. In the GL261 model, long-term survival with the establishment of immune memory was observed. The therapeutic response to ADU-S100 in these GBM models was shown to be dependent on natural killer (NK) cells. Further investigation revealed that STING activation by ADU-S100 leads to a profound remodeling of the brain tumor microenvironment, characterized by a massive infiltration of innate immune cells, including inflammatory macrophages, neutrophils, and NK populations.

| Model | Key Findings | Reference |

|---|---|---|

| GL261 | Significant increase in survival and long-term survival with immune memory. | |

| CT-2A | Significant increase in median survival from 18 to 29 days. This model was noted to be more resistant to immunotherapy than GL261. |

The efficacy of ADU-S100 has also been assessed in a de novo rat model of esophageal adenocarcinoma (EAC). In this model, treatment with ADU-S100, both alone and in combination with radiation, demonstrated potent antitumor activity. A comparison of magnetic resonance imaging (MRI) scans before and after treatment showed a mean decrease in tumor volume in the groups receiving ADU-S100, in contrast to an increase in tumor volume in the placebo groups. The combination of ADU-S100 with radiation resulted in the greatest reduction in tumor volume.

Evaluation of Antitumor Efficacy and Immune Responses

Across the various preclinical models, the antitumor efficacy of ADU-S100 is consistently linked to the induction of a robust immune response. A central mechanism of action is the activation of the STING pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines and chemokines. This, in turn, stimulates antigen-presenting cells, enhances the infiltration of CD8+ T cells into the tumor, and promotes the activity of NK cells.

The generation of a systemic, antigen-specific T cell immunity is a key feature of ADU-S100's therapeutic effect, as evidenced by the regression of distant, non-injected tumors in dual-tumor models. Furthermore, the induction of long-term immune memory has been observed, providing protection against tumor rechallenge in animals that had previously cleared their tumors.

Immunophenotyping of the tumor microenvironment following ADU-S100 treatment reveals a shift towards a more inflamed state, with increased numbers of effector immune cells such as cytotoxic T lymphocytes and NK cells, as well as activated dendritic cells. For instance, in glioblastoma models, STING activation leads to a significant influx of innate immune cells into the tumor-bearing hemisphere. In EAC models, treatment with ADU-S100 resulted in an upregulation of IFNβ, TNFα, IL-6, and CCL-2, along with enhanced PD-L1 expression induced by higher densities of IFNγ-producing CD8+ T-cells. This modulation of the tumor immune landscape is critical for the observed therapeutic benefits.

Tumor Growth Suppression and Regression Studies

Intratumoral administration of ADU-S100 has demonstrated significant efficacy in suppressing tumor growth and inducing regression across various preclinical cancer models. In a CT-26 colon carcinoma model, intratumoral injection of ADU-S100 resulted in significant tumor regression compared to control groups. nih.gov The combination of ADU-S100 with a TLR9 agonist, CpG ODN1826, led to the most substantial suppression of tumor growth. nih.gov

Similarly, in a de novo esophageal adenocarcinoma (EAC) rat model, intratumoral ADU-S100, both alone and in combination with radiation, led to a significant decrease in mean tumor volume. researchgate.net Specifically, the ADU-S100 monotherapy group showed a 30.1% decrease in tumor volume, while the combination with radiation resulted in a 50.8% reduction. researchgate.net In contrast, placebo-treated groups exhibited substantial tumor growth. researchgate.net

In murine models of prostate cancer, the combination of ADU-S100 with cytotopically modified interleukin-15 (cyto-IL-15) was shown to eliminate tumors in a significant percentage of mice. pnas.org In models with unilateral tumors, 58-67% of mice experienced tumor elimination. pnas.org

Interactive Data Table: Effect of ADU-S100 on Tumor Volume in Esophageal Adenocarcinoma Model

| Treatment Group | Mean Change in Tumor Volume (%) |

|---|---|

| Placebo | +76.7 |

| Placebo + Radiation | +152.4 |

| ADU-S100 | -30.1 |

| ADU-S100 + Radiation | -50.8 |

Data derived from a preclinical study in a de novo esophageal adenocarcinoma model. researchgate.net

Induction of Systemic Antitumor Immunity

A key therapeutic concept for ADU-S100 is its ability to induce a systemic antitumor immune response, even when administered locally. Preclinical studies have shown that intratumoral injection of ADU-S100 can lead to the regression of not only the injected tumor but also distant, non-injected tumors, an effect known as the abscopal effect. aacrjournals.org This suggests that the localized activation of the STING pathway can generate a systemic, tumor-specific immune response. aacrjournals.org

In a bilateral tumor model in mice, where tumors were established on both flanks and only one was treated with ADU-S100, regression was observed in both the injected and the contralateral, uninjected tumor. This systemic effect is attributed to the generation of tumor antigen-specific T cell immunity. nih.gov In murine prostate cancer models, the combination of ADU-S100 and cyto-IL-15 promoted abscopal immunity in 50% of mice with bilateral tumors that were treated on only one side. pnas.org

Furthermore, the combination of ADU-S100 with a PD-1 immune checkpoint inhibitor resulted in the complete eradication of both local and distal tumors in preclinical models. novartis.com This highlights the potential of ADU-S100 to convert the tumor microenvironment to be more susceptible to other immunotherapies, leading to a robust and systemic anti-tumor effect. novartis.com

Establishment of Immune Memory in Preclinical Models

A critical aspect of successful cancer immunotherapy is the establishment of long-lasting immune memory, which can protect against tumor recurrence. Preclinical studies have provided evidence that treatment with ADU-S100 can induce durable immunological memory. aacrjournals.orgfrontiersin.org

In studies where mice were cured of their tumors by ADU-S100 treatment, these same mice were subsequently protected from a re-challenge with the same tumor cells, indicating the presence of a long-term, tumor-specific immune memory. novartis.comfrontiersin.org This protective immunity is mediated by immune cells such as T-cells and NK-cells. novartis.com In a prostate cancer model, 83% of mice that were cured by a combination of ADU-S100 and cyto-IL-15 were protected against tumor rechallenge. pnas.orgoup.com This demonstrates the establishment of a potent and lasting immunoprotective response.

Role of Specific Immune Cell Populations in Efficacy

The antitumor efficacy of ADU-S100 is dependent on the coordinated action of various immune cell populations. Research has focused on identifying the key cellular players and their roles in the STING-mediated immune response.

Studies Utilizing NK Cell Depletion

Natural Killer (NK) cells have been identified as a critical component of the innate immune response triggered by ADU-S100. Studies have shown that STING activation enhances NK cell cytotoxicity. pnas.orgfrontiersin.org In prostate cancer-lymphocyte co-cultures, the combination of an ADU-S100 analog with IL-15 led to a potent activation of NK cells, which were found to be responsible for the killing of cancer cells. kcl.ac.uk This was confirmed by the lack of cytotoxicity in NK-depleted co-cultures. kcl.ac.uk

More definitively, in vivo studies in glioblastoma models have demonstrated the essential role of NK cells. pnas.org In these models, the therapeutic responses to ADU-S100 treatment were abrogated upon NK cell depletion. pnas.org This provides direct evidence that NK cells are a major cytotoxic component required for the antitumor effects of STING therapy in certain cancer models. pnas.org

Analysis of CD8+ T-Cell Infiltration and Function

CD8+ cytotoxic T-cells are crucial for the adaptive immune response against tumors, and their infiltration and function within the tumor microenvironment are hallmarks of an effective anti-cancer immune response. Intratumoral administration of ADU-S100 has been shown to induce a robust CD8+ T-cell response. novartis.com This is characterized by the local expansion of tumor-specific CD8+ T-cells, which are necessary for durable anti-tumor immunity. novartis.com

In an esophageal adenocarcinoma model, treatment with ADU-S100, both alone and with radiation, led to an upregulation of CD8+ T-cells within the tumor. researchgate.net This enhanced infiltration of CD8+ T-cells is a key mechanism behind the observed potent antitumor activity. researchgate.net Furthermore, in prostate cancer models, while ADU-S100 monotherapy increased the frequency of NK cells, the combination with cyto-IL-15 also led to an increase in CD8+ T-cells. frontiersin.org Perforin (B1180081) expression by CD8+ T-cells was also increased in cohorts treated with ADU-S100. frontiersin.org

Studies combining ADU-S100 with checkpoint inhibitors, such as anti-PD-1, have shown that the resulting tumor control is dependent on CD8+ T-cells. aacrjournals.org This combination therapy enhanced the effector profile of CD8+ T-cells both systemically and within non-injected tumors. aacrjournals.org

Interactive Data Table: Immune Cell Frequency Changes with ADU-S100 Treatment in a Murine Model

| Immune Cell Type | Control (%) | ADU-S100 (%) | ADU-S100 + cyto-IL-15 (%) |

|---|---|---|---|

| CD4+ T cells | 22 | <14 | <14 |

| CD8+ T cells | >8 | >8 | 10 |

| NK cells | 4.4 | >5.5 | >5.5 |

Data represents the frequency of immune cells in a preclinical prostate cancer model. pnas.orgfrontiersin.org

Mechanistic Insights into Adu S100 Disodium Salt Efficacy

Role of IFNAR Signaling in Antitumor Effects

The antitumor effects of ADU-S100 are critically dependent on the type I interferon (IFN) signaling pathway. Activation of STING by ADU-S100 leads to the production of type I IFNs, such as IFN-α and IFN-β. These cytokines then bind to the type I IFN receptor (IFNAR), initiating a signaling cascade that is essential for orchestrating an effective antitumor immune response.

Research using mouse models has definitively established the necessity of this pathway. In tumor-bearing mice lacking the IFNAR receptor (IFNAR-/-), the therapeutic efficacy of ADU-S100 is significantly diminished compared to wild-type mice. This highlights that the drug's ability to control tumor growth is not independent of host IFNAR signaling. The signaling cascade initiated by IFNAR is crucial for the subsequent activation and maturation of dendritic cells (DCs). These activated DCs are responsible for priming tumor-specific CD8+ T cells, a key component of the adaptive immune response against cancer. Therefore, IFNAR signaling acts as an indispensable bridge between the initial innate immune activation by ADU-S100 and the development of a durable, T-cell-mediated antitumor immunity.

Table 1: Effect of ADU-S100 on Pancreatic Ductal Adenocarcinoma (PDA) Tumor Volume

| Treatment Group | Tumor Type | Mean Tumor Volume Change | Key Finding |

|---|---|---|---|

| ADU-S100 | Injected Tumor | Significant Decrease | Demonstrates local efficacy of ADU-S100. |

| ADU-S100 | Contralateral (Non-injected) Tumor | Growth Inhibition | Indicates a systemic "abscopal" antitumor effect. |

| Vehicle Control | Injected Tumor | Progressive Growth | Establishes baseline tumor progression without treatment. |

Importance of Hematopoietic Cell STING Expression

For ADU-S100 to generate a robust, tumor-specific T-cell response, the expression of STING within hematopoietic cells is paramount. Studies have shown that the activation of T cells specific to tumor antigens is contingent upon STING expression in this cell lineage. Hematopoietic cells, which include critical antigen-presenting cells (APCs) like dendritic cells and macrophages, are the primary responders to ADU-S100 within the tumor microenvironment.

When ADU-S100 is administered intratumorally, it is taken up by these resident immune cells. The activation of the STING pathway within these cells triggers their maturation, cytokine production, and migration to lymph nodes to prime naive T cells. If STING is absent in hematopoietic cells, this crucial first step of immune activation is abrogated, preventing the generation of an effective adaptive immune response. This requirement underscores that the therapeutic mechanism of ADU-S100 is not solely dependent on STING activation within the cancer cells themselves but relies heavily on engaging the host's immune system, particularly the hematopoietic compartment, to fight the tumor.

Impact on Tumor Vasculature and Pericyte Coverage

Beyond its direct effects on immune cells, ADU-S100 profoundly remodels the tumor microenvironment by normalizing the tumor vasculature. The blood vessels within tumors are often chaotic, leaky, and poorly formed, which can hinder the infiltration of immune cells. Intraperitoneal administration of ADU-S100 has been shown to suppress this aberrant angiogenesis.

A key aspect of this vascular normalization is the observed increase in pericyte coverage. Pericytes are mural cells that wrap around endothelial cells, providing structural support and stability to blood vessels. In many tumors, pericyte coverage is sparse, contributing to vascular leakiness and dysfunction. By promoting increased association of pericytes with tumor vessels, ADU-S100 helps to create a more organized and functional vascular network. This normalization facilitates more efficient delivery of cytotoxic T cells into the tumor bed, transforming an immunologically "cold" environment into a "hot" one that is more susceptible to immune attack. Interestingly, the dose of ADU-S100 can be critical; lower, immunogenic doses promote this vascular normalization, whereas higher, tumor-ablative doses might cause vascular disruption through mediators like TNF-alpha.

Table 2: Immunomodulatory Effects of ADU-S100 in an Esophageal Adenocarcinoma Model

| Treatment Group | Mean MRI Tumor Volume Change | Key Cytokine Upregulation | Effect on PD-L1 Expression |

|---|---|---|---|

| ADU-S100 Alone | -30.1% | IFNβ, TNFα, IL-6, CCL2 | Enhanced |

| ADU-S100 + Radiation | -50.8% | IFNβ, TNFα, IL-6, CCL2 | Enhanced |

| Placebo | +76.7% | N/A | Baseline |

| Placebo + Radiation | +152.4% | N/A | Enhanced |

Data derived from a study on esophageal adenocarcinoma, demonstrating the potent antitumor activity and immunomodulatory profile of ADU-S100.

Upregulation of Antigen Presentation Machinery (e.g., HLA-I)

A fundamental requirement for the recognition and elimination of cancer cells by CD8+ T cells is the presentation of tumor antigens on Major Histocompatibility Complex (MHC) class I molecules, known as Human Leukocyte Antigen (HLA) class I in humans. A key mechanism of ADU-S100's efficacy is its ability to enhance this antigen presentation pathway.

Table of Mentioned Compounds

| Compound Name |

|---|

| ADU-S100 (disodium salt) |

| Interferon-alpha (IFN-α) |

| Interferon-beta (IFN-β) |

Combination Research Strategies with Adu S100 Disodium Salt

Synergistic Immunomodulatory Effects with Other Agonists

The combination of STING agonists with other immune-stimulating agents represents a promising strategy to amplify anti-tumor immunity. By co-activating distinct innate immune signaling pathways, it is possible to generate a more robust and comprehensive anti-cancer response than can be achieved with a single agent.

The co-administration of ADU-S100 with Toll-Like Receptor 9 (TLR9) agonists, such as CpG ODN1826, has demonstrated significant synergistic anti-tumor effects in preclinical models. um.ac.irum.ac.ir This combination activates both the STING and TLR9 pathways, which are key sensors of nucleic acids in the innate immune system, leading to enhanced immune-mediated tumor destruction. frontiersin.orgnih.gov

In a CT-26 colon carcinoma mouse model, the intratumoral injection of ADU-S100 combined with CpG ODN1826 resulted in profound tumor suppression. um.ac.irum.ac.ir This combination therapy led to a more significant reduction in tumor volume compared to either agent administered alone. um.ac.irfrontiersin.org The synergistic effect was so potent that the combination group, receiving half the concentration of the individual agents used in monotherapy, achieved comparable or even superior tumor regression. um.ac.irfrontiersin.org

The enhanced anti-tumor activity is associated with a robust modulation of the tumor microenvironment. Histopathological analysis of tumor tissues from mice treated with the combination revealed a notable presence of apoptotic and inflammatory cells. um.ac.irum.ac.ir Furthermore, the treatment promoted the upregulation of pro-inflammatory cytokines, including TNF-α and IL-6, and increased the infiltration of CD8+ T cells into the tumor. frontiersin.org This indicates that the synergy between STING and TLR9 agonists effectively converts the tumor into an immunologically "hot" environment, facilitating its clearance by the immune system. frontiersin.org The combination also led to a significant increase in circulating lymphocytes, suggesting a systemic immune response. um.ac.irum.ac.ir

| Treatment Group | Key Findings | Reference |

|---|---|---|

| ADU-S100 + CpG ODN1826 | Highest suppression of tumor growth observed compared to monotherapy. | um.ac.ir |

| ADU-S100 + CpG ODN1826 | Synergistic antitumor effect is approximately equal to higher-dose (twice the concentration) ADU-S100 monotherapy. | um.ac.irum.ac.ir |

| ADU-S100 + CpG ODN1826 | Significant upregulation of pro-inflammatory cytokines (TNF-α, IL-6) in the tumor. | frontiersin.org |

| ADU-S100 + CpG ODN1826 | Increased number of apoptotic and inflammatory cells in tumor tissue. | um.ac.irum.ac.ir |

| ADU-S100 + CpG ODN1826 | Remarkable increase of cleaved caspase-3, a key apoptotic marker. | frontiersin.org |

| ADU-S100 + CpG ODN1826 | Increased infiltration of CD8+ cells into the tumor microenvironment. | frontiersin.org |

Enhancement of Immune Responses with Autophagy Inhibitors

Autophagy is a cellular process that can be exploited by cancer cells to sustain survival and resist therapy. ki.se Recent research has uncovered a connection between autophagy and the cGAS-STING pathway, suggesting that inhibiting autophagy could potentiate the effects of STING agonists like ADU-S100. nih.govresearchgate.net

Vacuolar protein sorting 34 (VPS34) is a lipid kinase that plays a crucial role in the initiation of autophagy. nih.gov Inhibition of VPS34 has emerged as a strategy to enhance the cGAS-STING pathway and, consequently, the anti-tumor immune response. nih.govtandfonline.com Targeting VPS34 with a selective inhibitor, such as SB02024, prevents the autophagy-mediated degradation of cytosolic DNA, making more DNA available to activate the cGAS-STING pathway. nih.gov

When combined with ADU-S100, VPS34 inhibitors significantly enhance the activation of the STING pathway. nih.gov This leads to a more robust Type I interferon (IFN) response and a substantial increase in the release of pro-inflammatory cytokines and T-cell-recruiting chemokines, including C-C Motif Chemokine Ligand 5 (CCL5) and C-X-C motif chemokine ligand 10 (CXCL10). nih.govtandfonline.com In vitro studies across various cancer cell types have confirmed that this enhanced cytokine release is dependent on both cGAS and STING. nih.govtandfonline.com

In preclinical mouse models of melanoma, the combination of a VPS34 inhibitor with ADU-S100 resulted in significantly improved tumor control and extended survival compared to either agent alone. researchgate.netnih.gov This strategy effectively sensitizes tumors to STING agonist therapy, highlighting the therapeutic potential of co-targeting autophagy and the STING pathway. nih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| Various Cancer Cell Lines (in vitro) | Combination substantially enhances the release of proinflammatory cytokines. | nih.gov |

| Various Cancer Cell Lines (in vitro) | Enhanced cytokine response is cGAS-STING-dependent. | nih.govtandfonline.com |

| B16-F10 Melanoma Mouse Model (in vivo) | Combination treatment significantly reduced tumor growth and improved survival compared to monotherapy. | researchgate.netnih.gov |

| General Mechanism | VPS34 inhibition enhances cGAS-STING-mediated expression and secretion of CCL5 and CXCL10. | tandfonline.com |

| General Mechanism | Inhibition of VPS34 prolongs downstream signaling of pTBK1. | researcher.life |

Integration with Local Modalities in Preclinical Models

Combining ADU-S100 with local therapies like radiation is another strategy being explored to augment anti-tumor effects. This approach aims to leverage the distinct but complementary mechanisms of STING activation and radiotherapy to achieve a more potent and durable response.

Radiation therapy can induce immunogenic cell death, releasing tumor-derived DNA into the cytoplasm, which can then activate the cGAS-STING pathway. nih.gov Combining radiation with a direct STING agonist like ADU-S100 is hypothesized to enhance this effect and promote a more robust anti-tumor immune response. nih.gov

In a rat model of esophageal adenocarcinoma (EAC), the combination of ADU-S100 with radiation therapy demonstrated potent anti-tumor activity. nih.govresearchgate.net While radiation alone did not produce a significant tumor growth delay, the groups receiving ADU-S100, both with and without radiation, showed a marked decrease in mean tumor volume. nih.govresearchgate.net Specifically, treatment with ADU-S100 alone led to a 30.1% decrease in mean tumor volume, while the combination with radiation resulted in a 50.8% decrease. nih.gov

This anti-tumor effect was accompanied by favorable changes in the tumor immune microenvironment. The combination treatment led to a significant upregulation of downstream genes such as IFNβ, TNFα, IL-6, and CCL-2. nih.gov Furthermore, treatment with ADU-S100, both alone and with radiation, resulted in enhanced expression of PD-L1, which was correlated with an upregulation of CD8+ T-cells. nih.gov These findings suggest that the combination creates an inflamed tumor microenvironment that may be more susceptible to further immunotherapies. nih.gov

| Treatment Group | Change in Mean Tumor Volume | Key Gene Expression Changes | Reference |

|---|---|---|---|

| Placebo | +76.7% | - | nih.gov |

| Placebo + Radiation | +152.4% | Enhanced PD-L1 expression | nih.gov |

| ADU-S100 | -30.1% | Upregulation of IFNβ, TNFα, IL-6, CCL-2; Enhanced PD-L1 | nih.gov |

| ADU-S100 + Radiation | -50.8% | Upregulation of IFNβ, TNFα, IL-6, CCL-2; Enhanced PD-L1 | nih.gov |

Conceptual Frameworks for Synergy with Immune Checkpoint Modulation

A major barrier to the success of immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, is the lack of a pre-existing anti-tumor immune response in many patients, often described as an immunologically "cold" tumor microenvironment. nih.gov The primary conceptual framework for combining ADU-S100 with ICIs is to use the STING agonist to convert these "cold" tumors into "hot," T-cell-inflamed tumors, thereby rendering them sensitive to checkpoint blockade. nih.govnih.gov

Activation of the STING pathway by ADU-S100 initiates a cascade that leads to the production of Type I interferons. nih.gov This, in turn, promotes the recruitment and activation of dendritic cells and the subsequent priming and activation of tumor-antigen-specific CD8+ T-cells. nih.govresearchgate.net The resulting influx of cytotoxic T-cells into the tumor microenvironment creates the inflamed phenotype that is often predictive of a positive response to ICIs. nih.gov In murine tumor models, intratumoral injection of ADU-S100 not only caused regression of the injected tumor but also of distant, non-injected lesions (an abscopal effect) and demonstrated synergistic anti-tumor activity when combined with checkpoint inhibitors. nih.gov

This strong preclinical rationale has led to clinical trials investigating ADU-S100 (also known as MIW815) in combination with PD-1 inhibitors like spartalizumab and pembrolizumab. nih.govnih.gov While single-agent STING agonist activity in humans has been limited, evidence of systemic immune activation supports the combination strategy. nih.gov The goal is that by initiating or augmenting the initial anti-cancer immune response, ADU-S100 can overcome primary or acquired resistance to immune checkpoint blockade. nih.govresearchgate.net

Rational Design of Combined Immunotherapeutic Approaches